

## **GNE-4997: A Technical Guide for Researchers**

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Compound of Interest		
Compound Name:	GNE-4997	
Cat. No.:	B15541178	Get Quote

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Supplier	Catalog Number	Contact Information
MedchemExpress	HY-16984	INVALID-LINK[1]
AdooQ Bioscience	A17188	INVALID-LINK[2]
Probechem	PC-38685	INVALID-LINK[3]
MyBioSource	MBS3842163	INVALID-LINK[4]

## **Core Technical Details**

**GNE-4997** is a potent and highly selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a critical component of the T-cell receptor (TCR) signaling pathway.[1][5] Its high selectivity and reduced off-target effects make it a valuable tool for studying T-cell activation, differentiation, and function.[1]

## **Physicochemical and Biological Properties**



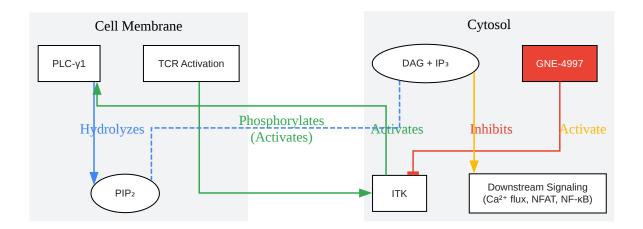
Property	Value	Source
Molecular Formula	C25H27F2N5O3S	[2][5]
Molecular Weight	515.58 g/mol	[2][5]
CAS Number	1705602-02-3	[1][2]
Target	Interleukin-2-inducible T-cell kinase (ITK)	[1][5]
Ki (ITK)	0.09 nM	[1][5]
IC50	4 nM (inhibition of PLC-γ phosphorylation in Jurkat cells)	[1][5]

## **Mechanism of Action: ITK Signaling Pathway**

T-cell activation is initiated upon the engagement of the T-cell receptor (TCR) with an antigen-presenting cell. This triggers a signaling cascade, a key part of which is mediated by ITK. Activated ITK phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1). PLC-γ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP<sub>3</sub>), leading to downstream signaling events that culminate in T-cell activation, proliferation, and cytokine release.

**GNE-4997** exerts its inhibitory effect by binding to ITK, preventing the phosphorylation and subsequent activation of PLC-y1. This effectively blocks the downstream signaling cascade.





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Caption: **GNE-4997** inhibits the ITK signaling pathway downstream of TCR activation.

## **Experimental Protocols**

The following is a generalized protocol for assessing the potency of ITK inhibitors by measuring the inhibition of PLC-y phosphorylation in Jurkat cells, based on standard methodologies. The specific details are derived from the characterization of **GNE-4997** as reported in the literature.

# Key Experiment: Inhibition of PLC-y Phosphorylation in Jurkat Cells

This assay quantifies the ability of **GNE-4997** to inhibit ITK-mediated phosphorylation of its direct substrate, PLC-y, following T-cell receptor stimulation.

#### I. Cell Culture and Preparation

- Cell Line: Jurkat E6.1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and penicillin/streptomycin.
- Preparation: Cells are harvested, washed, and resuspended in serum-free media. Cell density is adjusted for the assay.



#### II. Compound Incubation and Cell Stimulation

- Pre-incubation: Jurkat cells are pre-incubated with varying concentrations of GNE-4997 (or DMSO as a vehicle control) for 30 minutes at 37°C.
- TCR Stimulation: T-cell receptor activation is induced, typically using anti-CD3 antibodies (e.g., clone OKT3), for 2 minutes at 37°C.

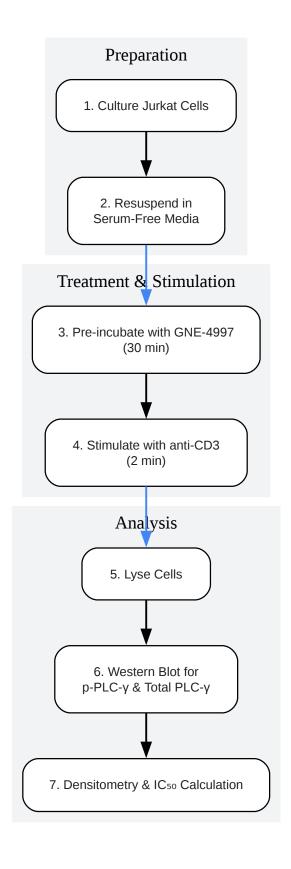
#### III. Lysis and Protein Analysis

- Cell Lysis: The stimulation is stopped by immediate cell lysis using ice-cold RIPA buffer containing protease and phosphatase inhibitors.
- Quantification: Total protein concentration in the lysates is determined using a BCA assay to ensure equal loading for subsequent analysis.
- · Western Blotting:
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is blocked (e.g., with 5% BSA in TBST) and then probed with a primary antibody specific for phosphorylated PLC-γ (p-PLC-γ).
  - A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via enhanced chemiluminescence (ECL).
  - The membrane is subsequently stripped and re-probed for total PLC-γ or a loading control (e.g., GAPDH) to normalize the data.

#### IV. Data Analysis

- Densitometry: The intensity of the protein bands is quantified using densitometry software.
- IC<sub>50</sub> Calculation: The ratio of p-PLC-y to total PLC-y (or loading control) is calculated. The percentage of inhibition at each **GNE-4997** concentration is determined relative to the vehicle control. An IC<sub>50</sub> value is then calculated by fitting the data to a four-parameter logistic curve.





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Caption: Workflow for determining the IC50 of GNE-4997 in a Jurkat cell assay.



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